Sodium decane-1-sulfonate

Catalog No.
S610096
CAS No.
13419-61-9
M.F
C10H21NaO3S
M. Wt
244.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium decane-1-sulfonate

CAS Number

13419-61-9

Product Name

Sodium decane-1-sulfonate

IUPAC Name

sodium;decane-1-sulfonate

Molecular Formula

C10H21NaO3S

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C10H22O3S.Na/c1-2-3-4-5-6-7-8-9-10-14(11,12)13;/h2-10H2,1H3,(H,11,12,13);/q;+1/p-1

InChI Key

AIMUHNZKNFEZSN-UHFFFAOYSA-M

SMILES

CCCCCCCCCCS(=O)(=O)[O-].[Na+]

Synonyms

1-Decanesulfonic acid, sodium salt (1:1); 1-Decanesulfonic acid, sodium salt (6CI,7CI,8CI,9CI); Sodium capryl sulfonate; Sodium decanesulfonate; Sodium decylsulfonate; Sodium n-decylsulfonate;

Canonical SMILES

CCCCCCCCCCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)[O-].[Na+]

High-Performance Liquid Chromatography (HPLC) Analysis

Sodium decane-1-sulfonate acts as an ion-pairing reagent in HPLC: . It improves the separation and resolution of positively charged analytes, such as peptides and proteins, by forming ionic pairs with them. This enhances their retention time and detection sensitivity in HPLC analysis [, ].

Organic Small Molecule Analysis

Sodium decane-1-sulfonate finds application in the analysis of organic small molecules by HPLC and ion-pair liquid chromatography []. Its anionic sulfonate group facilitates the separation of positively charged analytes, similar to its role in analyzing peptides and proteins.

Studying Interactions with Other Molecules

Research studies have employed sodium decane-1-sulfonate to investigate interactions between various molecules. For instance, some studies have explored its interactions with hydroxypropylmethylcellulose, a commonly used polymer [].

Molecular Structure Analysis

The SDS molecule consists of a hydrocarbon chain (decyl group) of ten carbon atoms (C10) attached to a sulfonate group (SO3⁻). The sodium cation (Na⁺) balances the negative charge of the sulfonate group. This structure creates a polar head group (sulfonate) that interacts with water and a nonpolar tail group (decyl chain) that interacts with hydrophobic substances [].


Chemical Reactions Analysis

Synthesis

SDS is typically synthesized through the sulfonation of decane with sulfur trioxide (SO3) followed by neutralization with sodium hydroxide (NaOH) [].

C10H22 + SO3 -> C10H21SO3HC10H21SO3H + NaOH -> C10H21SO3Na + H2O

Other Reactions

As an ionic compound, SDS can participate in various ion-exchange reactions. It can also interact with other charged molecules to form ion pairs. The specific reactions depend on the context and other reagents involved.


Physical And Chemical Properties Analysis

  • Melting Point: > 300 °C (lit.) []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water (0.05 g/mL) []
  • Stability: Hygroscopic (absorbs moisture from the air) []. Incompatible with strong oxidizing agents [].

The primary function of SDS in research is based on its ability to form micelles in aqueous solutions. Micelles are spherical aggregates formed by the self-assembly of SDS molecules. The hydrophilic head groups face outwards towards the water, while the hydrophobic tails cluster inwards. This property allows SDS to solubilize hydrophobic molecules and particles by incorporating them into the micelle core [].

Applications in Research

  • Membrane Protein Research: SDS is widely used to solubilize and denature membrane proteins, allowing their extraction, purification, and characterization by techniques like electrophoresis [, ].
  • Nanoparticle Synthesis: SDS can act as a capping agent during nanoparticle synthesis, controlling their size and stability [].
  • Chromatographic Techniques: SDS finds use as an ion-pairing agent in high-performance liquid chromatography (HPLC) for separating charged molecules [].
  • Cell Lysis: In some cases, SDS can be used to lyse (break open) cells, releasing their contents for further analysis [].

UNII

XDV119KO2Q

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13419-61-9

Use Classification

Cosmetics -> Emulsifying; Surfactant

Dates

Modify: 2023-08-15

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